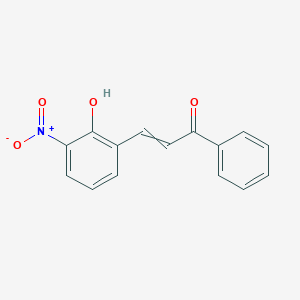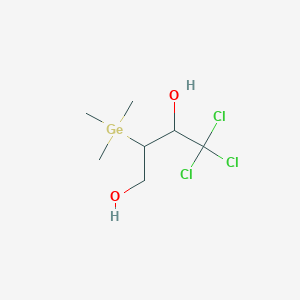
2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione is an organic compound with the molecular formula C17H11BrO2S This compound is characterized by the presence of a bromine atom, a methylphenyl group, and a sulfanyl group attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under mild conditions to ensure selective bromination at the desired position . The subsequent introduction of the sulfanyl group can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to a dihydro derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or primary amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the naphthalene core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-methylphenyl)thio-1,4-naphthoquinone
- 2-Bromo-3-(4-methylphenyl)sulfonyl-1,4-naphthoquinone
- 2-Bromo-3-(4-methylphenyl)amino-1,4-naphthoquinone
Uniqueness
2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione is unique due to the presence of both a bromine atom and a sulfanyl group on the naphthalene-1,4-dione core. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
89478-07-9 |
|---|---|
Molecular Formula |
C17H11BrO2S |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11BrO2S/c1-10-6-8-11(9-7-10)21-17-14(18)15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3 |
InChI Key |
HAMSJFSQFUEGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
![4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol](/img/structure/B14378037.png)
![N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide](/img/structure/B14378039.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)


![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)

![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)

